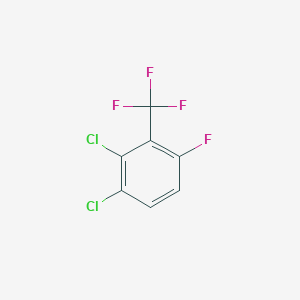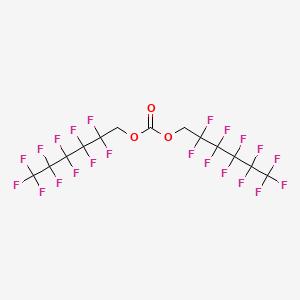
2,3-Dichloro-6-fluorobenzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-6-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzotrifluoride, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 6 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the direct fluorination and chlorination of benzotrifluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, which facilitates the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a multi-step process involving the chlorination and fluorination of benzotrifluoride. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of high temperatures and pressures, as well as specific solvents to enhance the reaction efficiency.
化学反应分析
Types of Reactions
2,3-Dichloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce quinones.
科学研究应用
2,3-Dichloro-6-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-6-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
2,3-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 6 position.
4-Chlorobenzotrifluoride: Contains a single chlorine atom and is used in similar applications.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and used in oxidation reactions.
Uniqueness
2,3-Dichloro-6-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
属性
CAS 编号 |
1221272-79-2 |
|---|---|
分子式 |
C7H2Cl2F4 |
分子量 |
232.99 g/mol |
IUPAC 名称 |
1,2-dichloro-4-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H |
InChI 键 |
XBZXZWUMNNFIIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)



![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)



![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)
